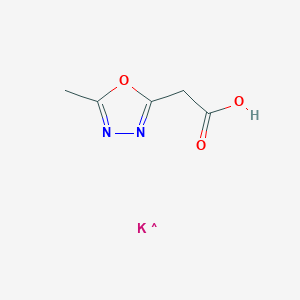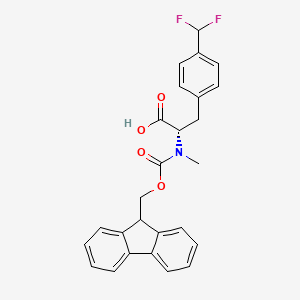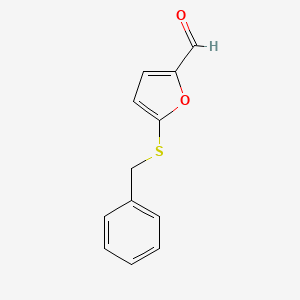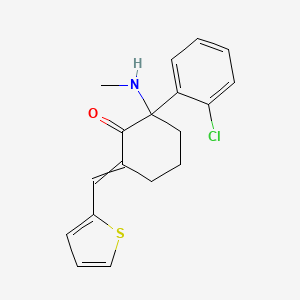
2,2-difluoro-N'-hydroxycyclohexane-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-N’-hydroxycyclohexane-1-carboximidamide is a chemical compound with the molecular formula C7H12F2N2O and a molecular weight of 178.18 g/mol It is characterized by the presence of two fluorine atoms, a hydroxy group, and a carboximidamide group attached to a cyclohexane ring
Méthodes De Préparation
The synthesis of 2,2-difluoro-N’-hydroxycyclohexane-1-carboximidamide typically involves the following steps:
Analyse Des Réactions Chimiques
2,2-Difluoro-N’-hydroxycyclohexane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2-Difluoro-N’-hydroxycyclohexane-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 2,2-difluoro-N’-hydroxycyclohexane-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design. The hydroxy group can form hydrogen bonds, further influencing its biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,2-Difluoro-N’-hydroxycyclohexane-1-carboximidamide can be compared with similar compounds such as:
2,2-Difluorocyclohexanone: Lacks the hydroxy and carboximidamide groups, making it less versatile in certain reactions.
Cyclohexane-1-carboximidamide: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Difluoro-N’-hydroxycyclohexane-1-carboxamide: Similar structure but with an amide group instead of a carboximidamide group, leading to different biological and chemical properties.
Propriétés
Formule moléculaire |
C7H12F2N2O |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
2,2-difluoro-N'-hydroxycyclohexane-1-carboximidamide |
InChI |
InChI=1S/C7H12F2N2O/c8-7(9)4-2-1-3-5(7)6(10)11-12/h5,12H,1-4H2,(H2,10,11) |
Clé InChI |
WSFLGDGCIMNGLG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C(=NO)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Bis[1-amino-3-(furan-2-yl)propyl] oxalate](/img/structure/B11819039.png)

![N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11819054.png)






